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Compound of Interest

Compound Name: Bis-(3,4-dimethyl-phenyl)-amine

Cat. No.: B1268484 Get Quote

An In-depth Technical Guide to the Chemical Properties of Bis-(3,4-dimethyl-phenyl)-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of Bis-(3,4-dimethyl-phenyl)-amine (CAS No: 55389-75-8). The

information is compiled for professionals in research and development, with a focus on

structured data, experimental methodologies, and logical workflows.

Core Chemical Properties
Bis-(3,4-dimethyl-phenyl)-amine is a symmetrical diarylamine. Its core structure, consisting of

two dimethylphenyl rings linked by a secondary amine, makes it a valuable building block in

materials science and medicinal chemistry.
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Identifier Value Citation

Chemical Name
N-(3,4-dimethylphenyl)-3,4-

dimethylaniline
[1]

Synonyms
Bis(3,4-xylyl)amine, Di(3,4-

dimethylphenyl)amine
[2]

CAS Number 55389-75-8 [1]

Molecular Formula C₁₆H₁₉N [1][3]

Molecular Weight 225.33 g/mol [3][4]

Chemical Structure alt text

InChI

InChI=1S/C16H19N/c1-11-5-7-

15(9-13(11)3)17-16-8-6-

12(2)14(4)10-16/h5-10,17H,1-

4H3

[5]

SMILES Cc1ccc(Nc2ccc(C)c(C)c2)cc1C [6]

Physicochemical Data
The following table summarizes the key physicochemical properties of Bis-(3,4-dimethyl-
phenyl)-amine. It is important to note a discrepancy in the reported melting point across

different suppliers, which may be due to varying purity levels or measurement conditions.
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Property Value Citation

Appearance
White to light yellow powder or

crystalline solid.
[1][6]

Melting Point 110 °C or 130-132 °C [1][3][7]

Boiling Point 367.0 ± 11.0 °C (Predicted) [1][7]

Density 1.021 ± 0.06 g/cm³ (Predicted) [1][7]

pKa 2.06 ± 0.50 (Predicted) [1][3]

Solubility

Soluble in common organic

solvents such as ether,

alcohol, and benzene.

[1]

Purity Typically >97% (by GC) [3][6]

Synthesis and Experimental Protocols
While a general synthesis involving the alkylation of 3,4-xylylamine has been noted, a more

modern and versatile method for preparing diarylamines is the Buchwald-Hartwig amination.[1]

[8] This palladium-catalyzed cross-coupling reaction offers high yields and broad functional

group tolerance, making it ideal for research and drug development settings.[8][9]

Proposed Synthesis: Buchwald-Hartwig Amination
This protocol describes the synthesis of Bis-(3,4-dimethyl-phenyl)-amine from 4-bromo-1,2-

dimethylbenzene and 3,4-dimethylaniline.

Reaction Scheme: (3,4-dimethylphenyl)Br + H₂N(3,4-dimethylphenyl) ---(Pd catalyst, Ligand,

Base)--> (3,4-dimethylphenyl)₂NH

Materials and Reagents:

4-Bromo-1,2-dimethylbenzene

3,4-Dimethylaniline
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

Sodium tert-butoxide (NaOtBu)

Anhydrous Toluene

Nitrogen gas supply

Standard glassware for inert atmosphere reactions

Experimental Protocol:

Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.02 mmol, 1 mol%), XPhos

(e.g., 0.06 mmol, 3 mol%), and Sodium tert-butoxide (2.8 mmol).

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times.

Reagent Addition: Under a positive flow of nitrogen, add 4-Bromo-1,2-dimethylbenzene (2.0

mmol), 3,4-dimethylaniline (2.2 mmol), and anhydrous toluene (10 mL).

Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

Monitor the reaction progress by TLC or GC-MS.

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous

ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure

Bis-(3,4-dimethyl-phenyl)-amine.
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Preparation

Reaction

Work-up & Purification

1. Add Pd₂(dba)₃, XPhos, NaOtBu
to Schlenk Flask

2. Evacuate and Backfill
with Nitrogen (3x)

3. Add Aryl Halide, Amine,
and Toluene

4. Heat at 100 °C
(12-24h)

5. Monitor by TLC/GC-MS

6. Quench with aq. NH₄Cl

7. Extract with Ethyl Acetate

8. Dry and Concentrate

9. Column Chromatography

Final Product

Click to download full resolution via product page

Caption: Workflow for the Buchwald-Hartwig Synthesis.
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Spectroscopic and Analytical Characterization
No experimental spectra for Bis-(3,4-dimethyl-phenyl)-amine are publicly available. However,

based on its structure and data from analogous compounds, the following characteristics can

be predicted.

Predicted Spectroscopic Data
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Technique Predicted Features Rationale / Comparison

¹H-NMR

- Aromatic Protons (Ar-H):

Multiplets in the range of δ 6.8-

7.2 ppm. - Amine Proton (N-H):

A broad singlet, potentially

around δ 5.5-6.5 ppm. - Methyl

Protons (-CH₃): Multiple

singlets around δ 2.1-2.3 ppm.

The chemical shifts are

estimated based on typical

values for substituted anilines

and xylenes. The four methyl

groups may be chemically

equivalent or non-equivalent

depending on the rotational

barrier around the C-N bonds,

leading to one or two distinct

singlets.[10]

¹³C-NMR

- Aromatic Carbons (Ar-C):

Signals in the range of δ 115-

145 ppm. - Methyl Carbons (-

CH₃): Signals around δ 20

ppm.

Diarylamine structures show

characteristic aromatic carbon

signals, with the C-N ipso-

carbon appearing further

downfield.[10]

FT-IR

- N-H Stretch: A sharp to

medium band around 3400

cm⁻¹. - C-N Stretch: A band in

the 1250-1350 cm⁻¹ region. -

Aromatic C-H Stretch: Bands

above 3000 cm⁻¹. - Aromatic

C=C Stretch: Bands in the

1500-1600 cm⁻¹ region.

These assignments are

characteristic for secondary

aromatic amines.[11]

Mass Spec.

- [M+H]⁺: Predicted at m/z

226.1590. - [M]⁺: Predicted at

m/z 225.1512.

Predicted collision cross-

section data for various

adducts is available, which can

aid in identification in complex

matrices.[5]

Analytical Workflow
The purity and identity of the synthesized compound must be confirmed through a standard

analytical workflow.
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Crude Synthesized Product

Column Chromatography
(Purification)
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(GC-MS / HPLC)
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¹H-NMR & ¹³C-NMR Mass Spectrometry (MS) FT-IR Spectroscopy

Verified Pure Compound

Materials Science Pharmacology (Potential)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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